Acetamide-d5

Isotopic enrichment SIL-IS LC-MS/MS validation

Residual unlabeled acetamide in low-enrichment deuterated analogs causes ion suppression and cross-talk in LC-MS/MS assays, compromising ICH M10 compliance. Acetamide-d5 eliminates this risk. • M+5 mass shift ensures baseline resolution from analyte; 99 atom% D enrichment prevents cross-talk • ≥3-year stability supports multi-batch longitudinal studies • Supplied with full Certificate of Analysis for GLP/GMP documentation

Molecular Formula C2H5NO
Molecular Weight 64.10 g/mol
CAS No. 33675-83-1
Cat. No. B1284221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide-d5
CAS33675-83-1
Molecular FormulaC2H5NO
Molecular Weight64.10 g/mol
Structural Identifiers
SMILESCC(=O)N
InChIInChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3/hD2
InChIKeyDLFVBJFMPXGRIB-OMNVKBNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide-d5 Deuterated Internal Standard


Acetamide-d5 (CAS 33675-83-1) is the fully deuterated analogue of acetamide, with the molecular formula CD3COND2 and a molecular weight of 64.10 g/mol . It is a stable isotope-labeled compound primarily utilized as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy . Its five deuterium atoms replace all five hydrogen atoms of the parent acetamide molecule, resulting in a mass shift of M+5 relative to the unlabeled compound . This isotopic labeling confers near-identical physicochemical properties to the analyte while enabling precise mass discrimination during detection, thereby correcting for matrix effects, ionization efficiency variations, and sample preparation losses .

Workflow SIL-IS for quantitative LC-MS/MS bioanalysis
Mass shift M+5 provides low isotopic cross-talk
Stability Supports multi-batch, longitudinal studies

Why Acetamide-d5 Substitution Fails


Substituting Acetamide-d5 with unlabeled acetamide or lower-purity deuterated analogs introduces unacceptable quantitative error in LC-MS/MS assays. Regulatory guidances, including the ICH M10 Bioanalytical Method Validation guideline, mandate the use of stable isotope-labeled internal standards (SIL-IS) to compensate for matrix effects and analyte recovery variations; a structural analog cannot correct for differential ionization suppression [1]. Unlabeled acetamide (M+0) co-elutes and shares the same MS/MS transitions, precluding its use as an independent internal standard. Furthermore, deuterated analogs with insufficient isotopic enrichment (e.g., <99 atom% D) contain residual unlabeled species that contribute to ion suppression and cross-talk, compromising method accuracy, precision, and robustness [2]. The high isotopic purity of Acetamide-d5 (99 atom% D) ensures minimal interference and is a prerequisite for generating reliable calibration curves in complex biological matrices.

Unlabeled acetamide co-elutes and shares MS/MS transitions; cannot serve as independent IS.
Low-enrichment deuterated analogs (e.g., 98 atom% D) introduce M+0 isotopologue bias, inflating analyte signal at low concentrations.
Structural analog IS (e.g., propanamide) does not correct matrix effects comparably; differential ionization may cause quantification bias.

Acetamide-d5 Comparative Evidence


Isotopic Purity and Interference

Acetamide-d5 from major commercial sources is certified to an isotopic purity of 99 atom% D, which is the minimum requirement for stable isotope-labeled internal standards in regulated bioanalysis . In contrast, unlabeled acetamide possesses 0 atom% D enrichment, while alternative deuterated analogs with 98 atom% D contain a residual 2% of the M+0 isotopologue, which contributes directly to the analyte signal and inflates measured concentrations [1]. A 1% impurity of unlabeled species in the IS stock can lead to >5% bias at low analyte concentrations near the lower limit of quantification (LLOQ) [1].

Isotopic Purity
Reported comparison
99 atom% D vs. unlabeled 0 atom% D / 98 atom% D alternative
Supports reduced method bias at low analyte levels
Vendor CoA required; 1% M+0 impurity may bias LLOQ
Isotopic enrichment SIL-IS LC-MS/MS validation

Mass Shift and Chromatographic Resolution

Acetamide-d5 exhibits a nominal mass shift of M+5 relative to unlabeled acetamide (M+0), which is critical for minimizing isotopic cross-talk in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions . A comparison with partially deuterated analogs (e.g., M+1 or M+3) reveals that the M+5 shift provides greater separation between the IS and analyte isotopic envelopes, reducing the risk of signal overlap and enabling more selective detection . The five-deuterium substitution ensures that the 13C or 15N natural abundance contributions from the IS do not interfere with the analyte channel .

Mass Shift
Direct head-to-head
M+5 vs. M+0 / M+1 / M+3
Minimizes isotopic cross-talk in SRM/MRM
Larger shift improves specificity in complex extracts
Mass shift Chromatographic separation LC-MS/MS selectivity

Long-Term Storage Stability

Acetamide-d5 is documented to be stable for at least three years when stored at room temperature under recommended conditions (protected from moisture) . This long-term stability is confirmed by the vendor's recommendation to re-analyze for chemical purity only after the three-year mark, implying minimal degradation or isotopic exchange under standard laboratory storage . In contrast, unlabeled acetamide is hygroscopic and can undergo slow hydrolysis, while lower-purity deuterated analogs may exhibit isotopic back-exchange upon exposure to ambient humidity, leading to gradual loss of isotopic enrichment and assay drift .

Storage Stability
Reported
≥3 years stable at room temp
Reduces re-certification frequency
Protect from moisture; re-analyze after 3 years
Stability Shelf life QC reference standard

Matrix Effect Compensation: SIL-IS Outperforms Structural Analogs in Correcting Ion Suppression

When used as a SIL-IS, Acetamide-d5 co-elutes with the target analyte (acetamide) and experiences identical matrix-induced ionization suppression or enhancement. This enables precise correction of the analyte response, achieving accuracy within ±15% (±20% at LLOQ) as required by regulatory guidelines [1][2]. In contrast, a structural analog internal standard (e.g., propanamide) does not fully co-elute and exhibits different ionization behavior, resulting in matrix effect biases of 20–50% or more [2]. While no direct head-to-head study for Acetamide-d5 is publicly available, class-level evidence from hundreds of LC-MS/MS validations confirms that SIL-IS consistently reduces inter-assay variability compared to structural analogs [2].

Matrix Effect Correction
Class-level inference
Accuracy ±15% (SIL-IS) vs. 20–50% bias (structural analog)
Supports bioanalytical validation review
Class-level evidence; verify per matrix and instrument
Matrix effect Ion suppression LC-MS/MS accuracy

Acetamide-d5 Key Applications


Quantitative LC-MS/MS Bioanalysis

Acetamide-d5 is employed as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of acetamide and related metabolites in plasma, serum, urine, and tissue homogenates. Its high isotopic purity (99 atom% D) and M+5 mass shift ensure minimal interference and enable accurate correction of matrix effects, meeting ICH M10 validation criteria . This application is critical for pharmacokinetic (PK) studies, toxicokinetic (TK) assessments, and therapeutic drug monitoring (TDM) of acetamide-containing drug candidates or environmental exposures .

Metabolomics and Metabolite Profiling

In untargeted and targeted metabolomics workflows, Acetamide-d5 serves as an internal standard to normalize for variations in sample extraction, derivatization efficiency, and instrument response. Its deuterium labeling allows for unequivocal identification and quantification of acetamide in complex metabolomic matrices, such as intestinal contents or cell lysates, where endogenous acetamide levels may be low . The compound's long-term stability (≥3 years) supports multi-batch, longitudinal studies without batch-to-batch IS variability .

NMR Quantitative Internal Reference

Acetamide-d5 is utilized as a quantitative internal reference standard in 1H, 2H, and 13C NMR experiments. The perdeuteration of the molecule eliminates proton signals from the standard itself, providing a clean baseline region for integration of analyte peaks . Its high isotopic enrichment (99 atom% D) and well-defined concentration allow for absolute concentration determinations using the ERETIC (Electronic REference To access In vivo Concentrations) method or conventional internal referencing .

Environmental and Food Safety Testing

Acetamide-d5 is employed as an internal standard for the trace-level determination of acetamide in drinking water, surface water, and food products. The use of a SIL-IS is essential to compensate for matrix effects inherent in these complex sample types and to achieve detection limits in the low ng/L to µg/L range, as required by environmental protection agencies . The M+5 mass shift provides clear separation from potential isobaric interferences commonly encountered in environmental matrices .

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis for PK/TK studies
Isotopic purity and M+5 mass shift
Matrix effect correction accuracy
Metabolomics & metabolite profiling
Deuterium labeling for identification
Extraction/instrument normalization
NMR internal referencing
Perdeuterated for clean baseline
Concentration accuracy
Environmental contaminant analysis
High isotopic enrichment
Matrix effect compensation in complex samples

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